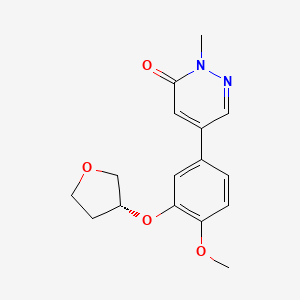
(r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “®-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one” is a chemical compound with a complex structure. Let’s break it down:
- The “r” in the name indicates the stereochemistry (specifically, the chirality) of the molecule.
- The compound contains a pyridazinone core, which is a heterocyclic ring system.
- Attached to the pyridazinone core are a 4-methoxyphenyl group and a tetrahydrofuranyl group.
- This compound may have potential biological activity due to its unique structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically use organic synthesis techniques to construct complex molecules like this one.
- Industrial production methods would likely involve large-scale synthesis, optimization, and purification processes. These details would be proprietary and closely guarded by manufacturers.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups or alter the pyridazinone ring.
Reduction: Reduction reactions may reduce specific functional groups.
Substitution: Substituents on the phenyl or furanyl groups can be replaced.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), or transition metal catalysts.
- Major products would vary based on the reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
- Research on this compound is limited, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Biological Studies: Assessing its impact on cellular processes or receptors.
Materials Science: Exploring its use in materials with specific properties.
Agrochemicals: Investigating its potential as a pesticide or herbicide.
Industry: Developing novel synthetic routes for industrial production.
Wirkmechanismus
- Unfortunately, the specific mechanism of action remains unknown due to limited research.
- Hypothetically, it could interact with cellular targets (e.g., enzymes, receptors) or affect signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds might include other pyridazinones, phenyl-substituted heterocycles, or furanyl derivatives.
- Uniqueness lies in the combination of the pyridazinone core, the 4-methoxyphenyl group, and the tetrahydrofuranyl moiety.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
5-[4-methoxy-3-[(3R)-oxolan-3-yl]oxyphenyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H18N2O4/c1-18-16(19)8-12(9-17-18)11-3-4-14(20-2)15(7-11)22-13-5-6-21-10-13/h3-4,7-9,13H,5-6,10H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
QYBXXSKDBOTLAF-CYBMUJFWSA-N |
Isomerische SMILES |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)O[C@@H]3CCOC3 |
Kanonische SMILES |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)OC3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
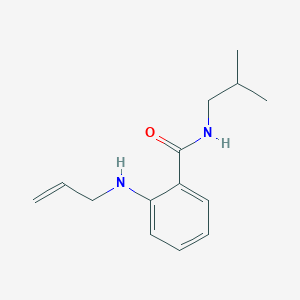
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
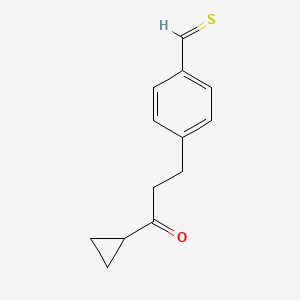

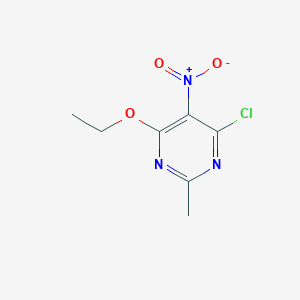
![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
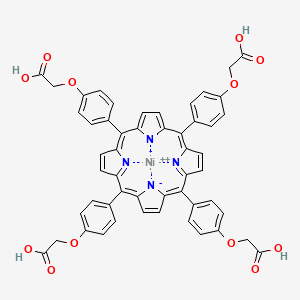
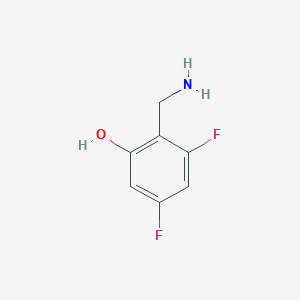
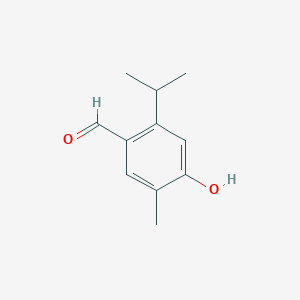
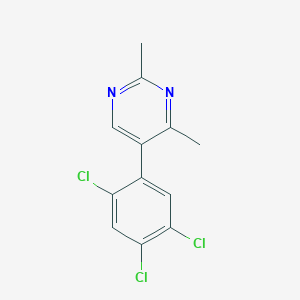
![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)

